Home > Products > Screening Compounds P135557 > 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide -

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Catalog Number: EVT-3763766
CAS Number:
Molecular Formula: C18H17ClN4OS2
Molecular Weight: 404.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(((5-(((5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one methanol solvate

    Compound Description: This compound demonstrated excellent antiproliferative activity against two human cancer cell lines in MTT assays.

2. (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

    Compound Description: This compound was the subject of a study exploring the relationship between its structure and reactivity using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory.

3. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

    Compound Description: This compound exhibited 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric Reducing Antioxidant Power assay.

4. 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole

    Compound Description: The crystal structure of this compound was studied, revealing specific dihedral angles between the triazole, phenyl, and benzothiazole rings. The crystal packing was found to involve C—H⋯N contacts and pairing of the triazole rings.

5. 1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (compound 1b)

    Compound Description: This compound exhibited potent phytoene desaturase (PDS) inhibitory activity and broad-spectrum herbicidal activity against various weeds. It induced PDS mRNA reduction, phytoene accumulation, and reactive oxygen species increase in plants.

6. N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

    Compound Description: This compound's crystal structure analysis revealed specific dihedral angles between the triazole ring and the substituted benzene rings. The crystal packing exhibited intermolecular N—H⋯N and C—H⋯O hydrogen bonds.

7. 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 9)

    Compound Description: This compound, along with other synthesized Schiff base derivatives (6a-h), was characterized by IR and 1H NMR data. Antimicrobial activity screening showed that compound 9 had good or moderate activity against tested microorganisms.

8. Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) [, ]

    Compound Description: This compound was synthesized and used as a ligand to form complexes with Group 12 elements (Zn, Cd, Hg). The crystal structures of the ligand and its complexes were determined using X-ray diffractometry, revealing various coordination geometries and supramolecular assemblies. [, ]

9. 2-((4-phenyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide

    Compound Description: This compound class, specifically with various N-aryl substitutions on the acetamide group, was synthesized and characterized. The synthesized derivatives were screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity.

10. 2-{[5-(4-Chloro­phen­oxy­meth­yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfan­yl}-N-(4-nitro­phen­yl)acetamide

    Compound Description: The crystal structure of this compound revealed an 'extended' conformation and the formation of an inversion dimer through N—H⋯N hydrogen bonds. The dimers are further connected by C—H⋯O hydrogen bonds and C—H⋯π interactions.

11. 4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

    Compound Description: The crystal structure of this thiazolo-1,2,4-triazole derivative was determined. The compound features a disulfide bridge connecting two triazole rings, each substituted with a thiazole moiety.

12. N′-Benzyl­idene-2-({5-[(4-chloro­phen­oxy)meth­yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfan­yl)aceto­hydrazide hemihydrate

    Compound Description: The crystal structure of this compound revealed three independent molecules in the asymmetric unit, differing in the conformations of the pyrazole ring substituents. The crystal packing features a three-dimensional network formed by O—H⋯O, O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds and C—H⋯π interactions.

13. N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activity. The study found that derivatives with electron-withdrawing groups on the phenyl ring showed improved activity.

14. N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    Compound Description: These derivatives, incorporating various 4-aryl amine substituents on the acetamide moiety, were synthesized and evaluated for their antimicrobial and anti-tuberculosis activities.

15. N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

    Compound Description: This compound is an active pharmaceutical ingredient (API) formulated into a granular composition for pharmaceutical preparations. The composition includes different forms of the API, including HCl salt and amorphous free base.

16. N-(2-chlorophenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (compound 5a)

    Compound Description: Compound 5a, part of a series of 1,2,4-triazole-based acetamide derivatives, was synthesized and evaluated for α-glucosidase inhibitory potential. Although it showed weaker activity than acarbose, the synthesis procedure highlighted a simple and convenient method for creating 1,2,4-triazole-based compounds.

17. 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazole

    Compound Description: This group of compounds was synthesized via the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity toward various bacteria.

18. 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridine

    Compound Description: These compounds were synthesized through the reaction of (4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)acetohydrazide with ethylacetoacetate and ammonium thiocyanate.

19. 2-(4-amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol- 1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides (3a,b)

    Compound Description: These compounds, part of a series of biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, were synthesized and screened for antimicrobial activity. Compounds 3a and 3b exhibited good antimicrobial activities compared to ampicillin.

20. N'-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

    Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrids was synthesized via the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

21. Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15)

    Compound Description: This compound, based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold, demonstrated neuroprotective properties by preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced bradykinesia and influencing Parkinson’s disease marker levels. It also exhibited a moderate ability to reduce α-synuclein aggregation in vitro.

    Compound Description: The crystal structure of this compound was determined, revealing a dimer formed by intermolecular N(4)-H(4)…N(3A) hydrogen bonds.

23. 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)

    Compound Description: This compound serves as a key intermediate in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives, some of which showed promising antimicrobial activities against a broad spectrum of microorganisms.

24. Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6yl)-1,2,4-oxadiazole-3-carboxylate

    Compound Description: This compound, along with its derivatives, showed antifungal activity against Candida albicans.

25. 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl}-N-(4-chlorophenyl)acetamide (compound 3b)

    Compound Description: This 4H-1,2,4-triazole-3-thiol derivative exhibited significant anti-inflammatory activity comparable to diclofenac sodium in a carrageenan-induced rat paw edema model.

26. 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl) piperidine (compound 8)

    Compound Description: This compound serves as a key intermediate in synthesizing a series of azinane triazole-based derivatives that demonstrated inhibitory activity against various enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE).

27. 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

    Compound Description: This compound showed potent antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. Docking studies suggested it binds strongly to the active site of tRNA (guanine37-N1)-methyltransferase, a potential target for novel antibiotics.

28. N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (compound 5f)

    Compound Description: Among a series of 3,4,5-trisubstituted-1,2,4-triazole derivatives, compound 5f displayed the highest cytotoxicity against human lung cancer (A549) cells and caused significant apoptosis. It exhibited selective cytotoxicity and inhibited matrix metalloproteinase-9 (MMP-9) without affecting caspase-3 activity. Molecular modeling suggested its antiproliferative activity might be related to its MMP-9 inhibition.

29. 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (compound 11g) []

Properties

Product Name

2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

IUPAC Name

2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

Molecular Formula

C18H17ClN4OS2

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C18H17ClN4OS2/c1-23-17(12-6-8-13(19)9-7-12)21-22-18(23)26-11-16(24)20-14-4-3-5-15(10-14)25-2/h3-10H,11H2,1-2H3,(H,20,24)

InChI Key

UOJIXCYJTLWGLW-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.